Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate
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Overview
Description
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a hydroxy-iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the Hydroxy-Iodophenyl Moiety: The hydroxy-iodophenyl group is introduced via electrophilic substitution reactions, often using iodine and a suitable hydroxy precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN₃) for azide substitution, or organolithium reagents for other substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
Benzyl (S)-2-(Cbz-amino)-3-(4-methoxy-3-iodophenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may influence its chemical properties.
Uniqueness
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate is unique due to the presence of both the hydroxy and iodine functional groups, which can participate in a variety of chemical reactions and potentially enhance its biological activity.
Properties
Molecular Formula |
C24H22INO5 |
---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
benzyl 3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H22INO5/c25-20-13-19(11-12-22(20)27)14-21(23(28)30-15-17-7-3-1-4-8-17)26-24(29)31-16-18-9-5-2-6-10-18/h1-13,21,27H,14-16H2,(H,26,29) |
InChI Key |
ADPQWPYMKISPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)I)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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